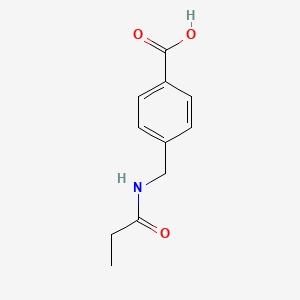
4-(Propanamidomethyl)benzoic acid
説明
4-(Propanamidomethyl)benzoic acid is a benzoic acid derivative featuring a propanamide group attached via a methylene linker at the para position of the aromatic ring. For instance, the synthesis of 4-aminobenzoic acid derivatives involves sequential reactions such as imine formation, NaBH4 reduction, and acylation steps , which could be adapted for this compound.
特性
IUPAC Name |
4-[(propanoylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-10(13)12-7-8-3-5-9(6-4-8)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRALAFRLCDFPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propanamidomethyl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with propanamide under specific conditions. One common method includes the following steps:
Oximation: Reacting 4-carboxybenzaldehyde with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(Propanamidomethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-(Propanamidomethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The exact mechanism of action of 4-(Propanamidomethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The propanamidomethyl group can enhance the compound’s ability to bind to specific molecular targets, thereby modulating their activity.
類似化合物との比較
Structural and Functional Group Analysis
The following table compares 4-(Propanamidomethyl)benzoic acid with key analogs, emphasizing substituent effects on physicochemical properties and applications:
Key Observations:
- Polarity and Solubility: The propanamidomethyl group introduces both hydrogen-bond donor (amide NH) and acceptor (amide CO) sites, improving aqueous solubility compared to nitro or non-polar substituents .
- Biological Activity: Amide-containing derivatives (e.g., 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid) exhibit enzyme inhibitory properties, suggesting that this compound may also serve as a scaffold for drug design .
- Synthetic Flexibility: The aminomethyl group in 4-(Aminomethyl)benzoic acid allows for further functionalization (e.g., acylation to form propanamidomethyl derivatives), highlighting its role as a synthetic intermediate .
Spectral and Analytical Data
- IR Spectroscopy: Amide C=O stretching (~1650–1680 cm<sup>−1</sup>) and N–H bending (~1550 cm<sup>−1</sup>) bands distinguish this compound from analogs like 4-hydroxybenzoic acid (broad O–H stretch at ~2500–3300 cm<sup>−1</sup>) .
- NMR Spectroscopy: The propanamidomethyl group would exhibit distinct <sup>1</sup>H-NMR signals: δ ~2.3 ppm (CH2CH2CH3), δ ~3.4 ppm (NHCO), and δ ~6.5 ppm (aromatic protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


